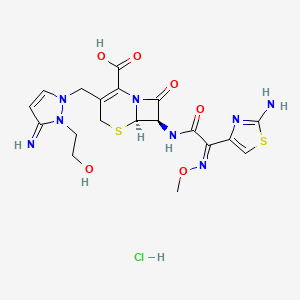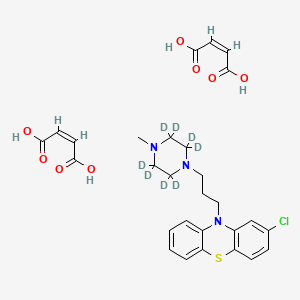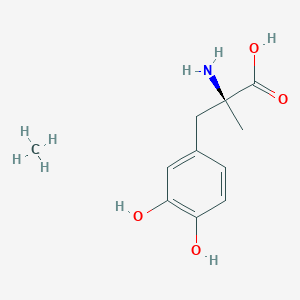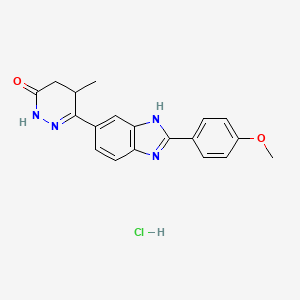
Cefoselis hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic. It is widely used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cefoselis hydrochloride involves multiple steps. One common method starts with 7-aminocephalosporanic acid (7-ACA) as the core structure.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous resin in a fixed-bed column for separation and purification. The adsorption dynamics are predicted by the model of modified film-pore diffusion (MFPD), which helps in optimizing the key operating parameters such as initial adsorbate concentration, flow rate of import feed, and bed height of adsorbent .
Analyse Des Réactions Chimiques
Types of Reactions: Cefoselis hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound is prone to hydrolysis, especially in aqueous solutions.
Acid-Base Catalysis: General acid-base hydrolysis is observed in phosphate and acetate buffers.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer are commonly used.
Catalysis: Phosphate and acetate buffers are used for general acid-base hydrolysis.
Major Products: The major products formed from these reactions include various hydrolyzed forms of cefoselis, depending on the pH and the specific conditions of the reaction .
Applications De Recherche Scientifique
Cefoselis hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: Used in studies involving the adsorption dynamics on macroporous resin for separation and purification.
Medicine: Extensively used in clinical settings to treat respiratory and urinary tract infections.
Industry: Utilized in the pharmaceutical industry for the production of semi-synthetic cephalosporin compounds.
Mécanisme D'action
Cefoselis hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition leads to bacterial cell lysis and death . The wide antibacterial spectrum of cefoselis is attributed to its resistance to hydrolysis by chromosomal β-lactamases and its rapid penetration through the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Cefepime: Another fourth-generation cephalosporin with a broad spectrum of activity.
Cefpirome: Known for its effectiveness against gram-negative bacteria.
Cefazolin: A first-generation cephalosporin used for treating skin and soft tissue infections.
Cefoselis hydrochloride stands out due to its unique structural features and its broad-spectrum antibacterial activity, making it a valuable compound in both clinical and research settings.
Propriétés
Formule moléculaire |
C19H23ClN8O6S2 |
|---|---|
Poids moléculaire |
559.0 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1 |
Clé InChI |
NRCXQSKOHNLPOW-ZQCAECPKSA-N |
SMILES isomérique |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799851.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799858.png)



![2-[3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(4R)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;trihydrate](/img/structure/B10799881.png)


![methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799905.png)
![4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;methane](/img/structure/B10799908.png)

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (3aS,5aR,5bR,8R,11aR)-9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B10799924.png)

![2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]-N-(trideuteriomethyl)ethanesulfonamide;hydrochloride](/img/structure/B10799933.png)
